

# An In-depth Technical Guide to 3-Ethylbenzaldehyde

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## Compound of Interest

Compound Name: **3-Ethylbenzaldehyde**

Cat. No.: **B1676439**

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and relevant experimental protocols for **3-Ethylbenzaldehyde**. The information is intended to support research and development activities where this compound is of interest.

## Molecular Identity and Structure

**3-Ethylbenzaldehyde**, also known as m-ethylbenzaldehyde, is an aromatic aldehyde characterized by an ethyl group substituted at the meta-position of the benzene ring.

- IUPAC Name: **3-ethylbenzaldehyde**<sup>[1]</sup>
- Synonyms: m-ethylbenzaldehyde
- CAS Number: 34246-54-3<sup>[2]</sup><sup>[3]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>O<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>
- Molecular Weight: 134.18 g/mol <sup>[4]</sup><sup>[5]</sup>

The canonical SMILES representation of the molecule is CCC1=CC(=CC=C1)C=O.

## Physicochemical and Spectroscopic Data

The properties of **3-Ethylbenzaldehyde** are summarized below. Data is aggregated from various chemical repositories and literature.

## Table 2.1: Physical and Chemical Properties

Property	Value	Source
Physical State	Colorless Oil	ChemicalBook[4]
Boiling Point	214.28 °C (at 760 mmHg, est.)	The Good Scents Company
485.64 K (Joback Calculated)	Cheméo[5]	
Flash Point	188.00 °F / 86.60 °C (TCC, est.)	The Good Scents Company
Vapor Pressure	0.157 mmHg (at 25 °C, est.)	The Good Scents Company
logP (o/w)	2.701 (est.)	The Good Scents Company
2.062 (Crippen Calculated)	Cheméo[5]	
Purity	Typically ≥95%	Sigma-Aldrich, Apollo Scientific

## Table 2.2: Spectroscopic Data

Spectroscopy Type	Data	Source
<sup>1</sup> H-NMR	(CDCl <sub>3</sub> , 400 MHz) δ: 10.0 (s, 1H, -CHO), 7.69-7.72 (m, 2H, Ar-H), 7.42-7.48 (m, 2H, Ar-H), 2.74 (q, J=7.2 Hz, 2H, -CH <sub>2</sub> -), 1.28 (t, J=7.2 Hz, 3H, -CH <sub>3</sub> )	ChemicalBook[4]
Mass Spec (GC-MS)	Top Peaks (m/z): 134 (Molecular Ion), 133, 119	PubChem[1]
IR Spectra	Vapor Phase IR Spectra available	PubChem[1]
Kovats Retention Index	1168 (Semi-standard non-polar column)	NIST, PubChem[1][2]

# Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Ethylbenzaldehyde** are crucial for its application in a research setting. The following protocols are based on established chemical literature.

## Synthesis of 3-Ethylbenzaldehyde

A common method for the synthesis of **3-Ethylbenzaldehyde** is the palladium-catalyzed Suzuki coupling reaction.

Protocol: Synthesis from m-Bromobenzaldehyde and Triethylborane[4]

- **Reaction Setup:** In a suitable flask, create a suspension containing m-bromobenzaldehyde (2.00 mmol),  $\text{Pd}(\text{dppf})\text{Cl}_2$  (0.02 mmol, 1 mol%), and  $\text{CsOAc}$  (2.00 mmol).
- **Inert Atmosphere:** Purge the flask with an inert gas, such as argon.
- **Reagent Addition:** Add triethylborane (2.00 mL, 1.0 M in THF) and an additional 3.0 mL of THF to the mixture.
- **Reaction Conditions:** Heat the mixture to reflux and maintain for 6 hours.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether.
- **Extraction:** Wash the organic layer sequentially with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- **Drying and Concentration:** Dry the organic phase over anhydrous  $\text{Na}_2\text{SO}_4$ , filter the solution, and concentrate it under vacuum.
- **Purification:** Purify the resulting residue using silica gel flash column chromatography to yield **3-ethylbenzaldehyde** as a colorless oil.

## Analytical Method: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of aromatic aldehydes. The following is a representative protocol adaptable for **3-Ethylbenzaldehyde**, based on methods for structurally similar compounds.[\[6\]](#)

Instrumentation: An HPLC system equipped with a UV-Vis detector, column oven, and autosampler.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase:
  - Solvent A: 0.1% Phosphoric acid in HPLC-grade water.
  - Solvent B: Acetonitrile.
- Elution Mode: Gradient elution. A typical gradient could be: 5% B to 95% B over 15 minutes.
- Flow Rate: 1.0 - 1.2 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Sample Preparation: Prepare a sample solution of **3-Ethylbenzaldehyde** in the mobile phase at a concentration of approximately 1.0 mg/mL.
- Analysis Procedure:
  - Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
  - Inject a blank (mobile phase) to check for system peaks.
  - Inject the prepared sample solution and record the chromatogram.
  - Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

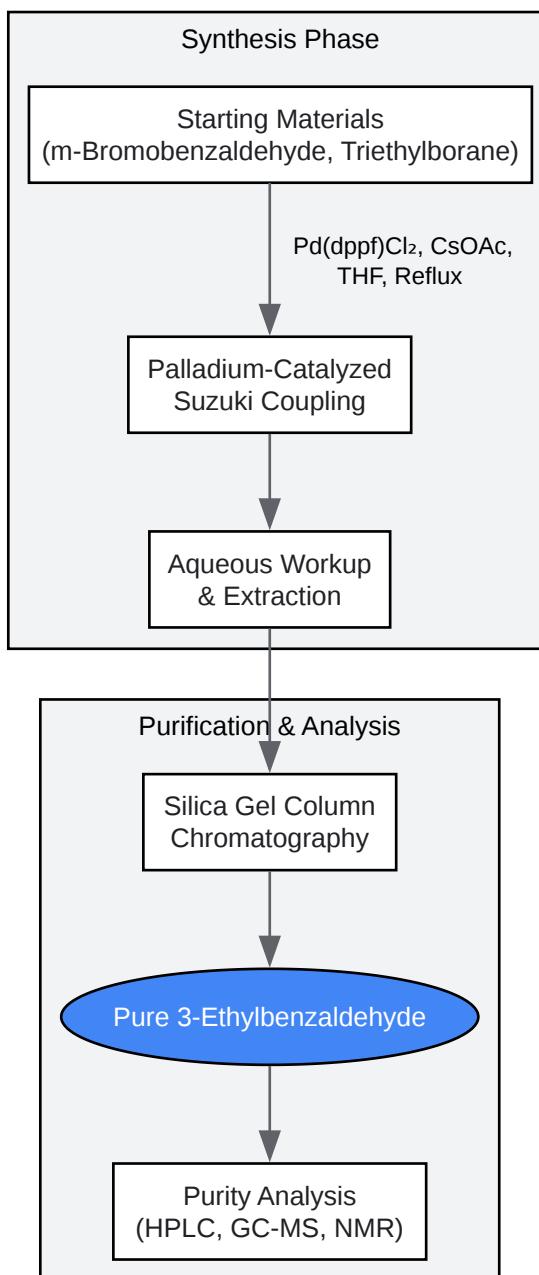
## Biological Activity and Signaling Pathways

Benzaldehyde and its derivatives have been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory effects.<sup>[4]</sup> Recent studies have indicated that benzaldehydes can modulate key cellular signaling pathways. For instance, certain benzaldehydes have been shown to exert anti-inflammatory effects by suppressing the MAPK signaling pathway.<sup>[7]</sup> Furthermore, benzaldehyde has been investigated for its anticancer properties, where it may inhibit multiple oncogenic pathways, including PI3K/AKT and STAT3, by regulating 14-3-3 $\zeta$  protein interactions.<sup>[8]</sup>

## Visualizations

### Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purity verification of **3-Ethylbenzaldehyde**.

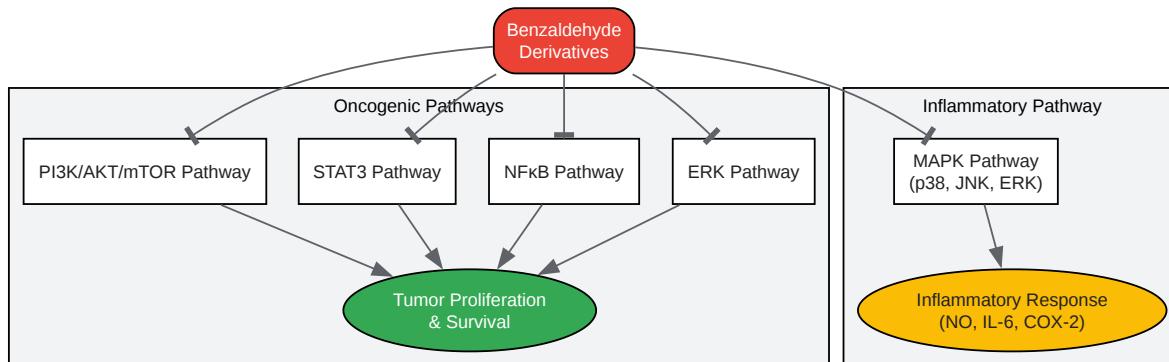


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General workflow for synthesis and analysis.

## Benzaldehyde-Modulated Signaling Pathways

This diagram depicts the inhibitory action of benzaldehyde derivatives on key inflammatory and cancer-related signaling pathways as described in the literature.



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Inhibition of signaling pathways by benzaldehydes.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676439#3-ethylbenzaldehyde-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1676439#3-ethylbenzaldehyde-molecular-structure-and-weight)

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